molecular formula C24H20ClF3N6 B3036137 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine CAS No. 338979-32-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine

Cat. No. B3036137
CAS RN: 338979-32-1
M. Wt: 484.9 g/mol
InChI Key: GFRHNFUMXLRCRI-UHFFFAOYSA-N
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Description

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine” is a complex organic molecule. It contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals . The trifluoromethyl group is known to exhibit numerous pharmacological activities .

Scientific Research Applications

Antibacterial Activity

  • Aminomethylation of Piperazine Derivatives : Piperazine derivatives, including those with a structure related to the compound , have been investigated for their antibacterial activities. The study by Pitucha et al. (2005) focused on aminomethylated piperazine derivatives and their antibacterial properties (Pitucha et al., 2005).

Anticancer Applications

  • Breast Cancer Cell Activity : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives with a piperazine moiety, which showed potential anticancer activities against MCF-7 breast cancer cells (Yurttaş et al., 2014).
  • Prostate Cancer Research : In the study by Demirci and Demirbas (2019), novel Mannich bases derived from a compound similar to the one were synthesized and evaluated for their anticancer activities against prostate cancer cell lines (Demirci & Demirbas, 2019).

Antidiabetic Applications

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Bindu et al. (2019) explored triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. These compounds showed significant DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).

Insecticide Development

  • Novel Insecticides from Piperazine Derivatives : Cai et al. (2010) focused on designing new insecticides based on piperazine derivatives. These compounds showed growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).

Neurological and Cardiovascular Applications

  • Anticonvulsant Activity : Kamiński et al. (2011) synthesized pyrrolidine derivatives, including those with phenylpiperazine structures, which showed anticonvulsant activity in various seizure models (Kamiński et al., 2011).
  • Antiarrhythmic and Antihypertensive Effects : Kulig et al. (2010) evaluated the antiarrhythmic and antihypertensive activities of pyrrolidin-2-one derivatives, indicating their potential in cardiovascular treatments (Kulig et al., 2010).

Structural and Electronic Properties

  • Crystal Structures of Anticonvulsant Drugs : Georges et al. (1989) analyzed the crystal structures of several anticonvulsant compounds, including those with piperidine and pyridazine groups, which may have relevance for understanding the properties of similar compounds (Georges et al., 1989).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N6/c25-21-14-18(24(26,27)28)15-29-23(21)33-12-10-32(11-13-33)19-8-6-17(7-9-19)22-30-16-31-34(22)20-4-2-1-3-5-20/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRHNFUMXLRCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C3=NC=NN3C4=CC=CC=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine

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